

# Core Eligibility Criteria for Buparlisib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Buparlisib

CAS No.: 944396-07-0

Cat. No.: S548230

[Get Quote](#)

The following tables summarize the standard inclusion and exclusion criteria established across several clinical trials involving patients with advanced solid tumors [1] [2] [3].

**Table 1: Key Inclusion Criteria**

Category	Specific Criteria
<b>Disease Status</b>	Histologically confirmed, advanced, unresectable solid tumors that have progressed on or are intolerant to standard therapy, or for which no standard therapy exists [1] [4] [3].
<b>Measurable Disease</b>	At least one measurable or non-measurable lesion as defined by RECIST 1.1 [1] [3].
<b>Performance Status</b>	Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or sometimes 2 [2] [3].
<b>Life Expectancy</b>	≥12 weeks [1].
<b>Organ Function</b>	Adequate bone marrow, hepatic, and renal function [1] [3].

**Table 2: Key Exclusion Criteria**

Category	Specific Criteria
Prior Treatments	Previous treatment with any PI3K inhibitor [1] [3].
Metabolic Disorders	Clinically manifest diabetes mellitus or a history of gestational diabetes mellitus [1]. Fasting plasma glucose > 140 mg/dL (7.8 mmol/L) [1] [3].
Psychiatric Conditions	Medically documented history of or active major depressive episode, bipolar disorder, schizophrenia, or other major mood or psychiatric disorders. Grade $\geq 3$ anxiety was also a common exclusion [1] [3].
Liver Disease	Clinically significant chronic liver disease [1].
Central Nervous System (CNS)	Symptomatic CNS metastases [3].

## Detailed Experimental Protocol for Patient Screening

This section outlines a detailed methodology for implementing the eligibility criteria in a clinical trial setting, reflecting the procedures described in the search results.

### Pre-Screening and Informed Consent

- **Procedure:** Potential subjects are initially identified based on their tumor type and treatment history. The study protocol, approved by an Institutional Review Board (IRB) or ethics committee, must be reviewed with the patient [1].
- **Documentation:** Written informed consent is obtained prior to initiating any study-specific procedures [1].

### Comprehensive Baseline Medical Assessments

A series of baseline assessments are conducted to confirm eligibility:

- **Clinical Laboratory Tests**
  - **Hematology:** Complete blood count (CBC) with differential to assess bone marrow function.

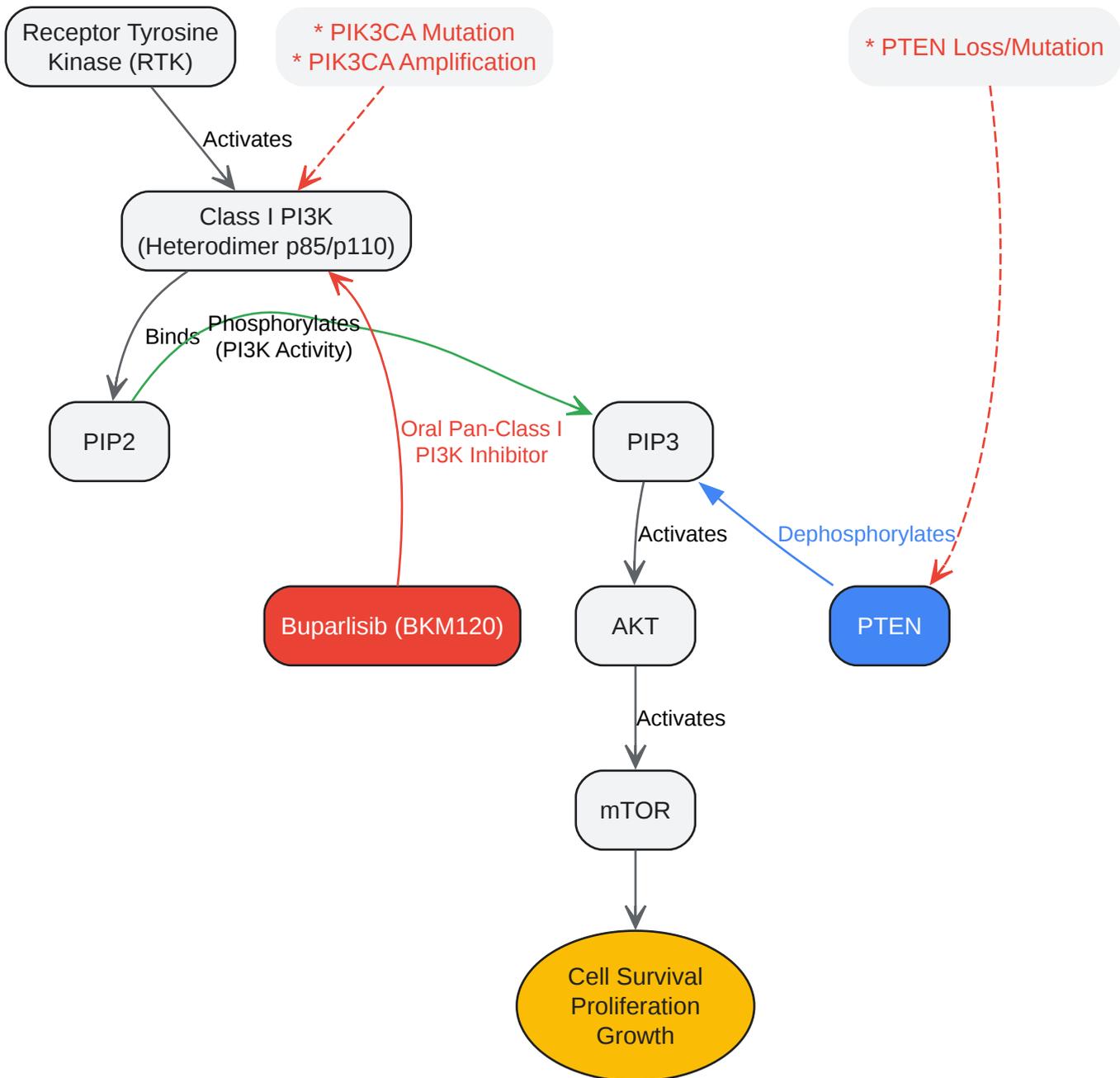
- **Clinical Chemistry:** Comprehensive metabolic panel to evaluate hepatic (e.g., AST, ALT) and renal (e.g., creatinine) function [1] [3].
- **Metabolic Panel:** Fasting plasma glucose, insulin, and C-peptide levels must be within the specified limits [1].
- **Psychiatric Evaluation**
  - **Clinical Interview:** To screen for a history of or active major mood or psychiatric disorders, which are key exclusions due to the risk of drug-related mood alterations [1] [3].
  - **Standardized Questionnaires:** Patient Health Questionnaire (PHQ-9) and Generalized Anxiety Disorder Scale (GAD-7) are administered at baseline and throughout the study to monitor for emergent symptoms [3].
- **Tumor Assessment**
  - **Imaging:** Computed tomography (CT) or magnetic resonance imaging (MRI) scans of the chest, abdomen, and pelvis, or other relevant areas, are performed to document baseline disease status according to RECIST 1.1 [1] [3].
  - **Archival Tissue:** Availability of a representative archival or fresh tumor tissue specimen is required for biomarker analysis and confirmation of pathway activation [1] [2] [3].

## Final Eligibility Review

- A multidisciplinary team, including the principal investigator and study coordinator, reviews all collected baseline data against the protocol's inclusion and exclusion criteria before the patient is formally enrolled and receives the first dose of **buparlisib**.

## Buparlisib's Mechanism of Action

The diagram below illustrates the targeted signaling pathway and the intervention point of **buparlisib**.



[Click to download full resolution via product page](#)

This diagram shows that **buparlisib** is an oral pan-class I PI3K inhibitor. It directly targets the PI3K heterodimer, preventing the conversion of PIP2 to PIP3 and thus inhibiting the downstream oncogenic signaling cascade [1] [2] [5]. Common genetic alterations that lead to constitutive activation of this pathway, making it a key therapeutic target, are also highlighted [2] [6].

## Important Considerations for Protocol Design

- **Dosing Schedule:** The recommended dose of **buparlisib** from these studies is **100 mg taken orally once daily** on a continuous schedule in 28-day cycles [1] [4] [3].
- **Dose Modification Management:** Protocols should include pre-defined algorithms for dose interruptions and reductions (e.g., to 80 mg or 60 mg daily) to manage adverse events while attempting to maintain treatment [4] [3].
- **Biomarker Analysis:** While early trials selected patients based on PI3K pathway alterations, the efficacy of **buparlisib** as a monotherapy was often limited. Future research directions focus on refining molecular selection and exploring rational combinations, such as with cetuximab in head and neck cancer, to improve outcomes [2] [4] [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
2. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients ... [pmc.ncbi.nlm.nih.gov]
3. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K ... [pmc.ncbi.nlm.nih.gov]
4. Mouse–human co-clinical trials demonstrate superior anti ... [nature.com]
5. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]
6. subtype for Breast Cancer [sciencedirect.com]

To cite this document: Smolecule. [Core Eligibility Criteria for Buparlisib Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548230#buparlisib-clinical-trial-inclusion-exclusion-criteria>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)